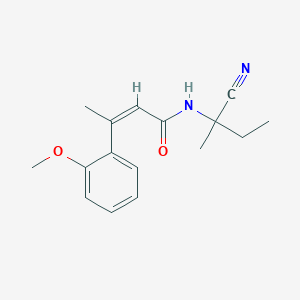

(Z)-N-(2-cyanobutan-2-yl)-3-(2-methoxyphenyl)but-2-enamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(Z)-N-(2-cyanobutan-2-yl)-3-(2-methoxyphenyl)but-2-enamide, also known as JNJ-1661010, is a small molecule inhibitor that has been developed for the treatment of various diseases. This compound has been shown to have potential therapeutic effects in cancer, inflammation, and pain.

Aplicaciones Científicas De Investigación

Molecular Structure and Interactions

The molecular structures of compounds closely related to (Z)-N-(2-cyanobutan-2-yl)-3-(2-methoxyphenyl)but-2-enamide have been extensively studied for their potential as potent inhibitors of Bruton's tyrosine kinase (BTK). These compounds exhibit similar hydrogen-bonding networks and crystal packing, emphasizing the role of cyano-amide hydrogen bonding in stabilizing molecular interactions. The planarity of these molecules, ensured by a conjugated pi-system between the aromatic ring and the amide group, is further stabilized by intramolecular hydrogen bonds, which might be favorable for binding to target proteins (Ghosh, Jennissen, Zheng, & Uckun, 2000).

Stereoselectivity in Chemical Reactions

Stereoselective synthesis is a crucial aspect in the development of pharmaceuticals and fine chemicals. Research has shown that the treatment of enamides, structurally similar to (Z)-N-(2-cyanobutan-2-yl)-3-(2-methoxyphenyl)but-2-enamide, with specific reagents leads to the formation of benzo[a]quinolizidine stereoisomers. This demonstrates the potential of such compounds in the stereoselective synthesis of complex molecules, which could be critical in the synthesis of active pharmaceutical ingredients (Ishibashi, Inomata, Ohba, & Ikeda, 1999).

Catalysis and Synthesis

The catalytic potential of compounds structurally similar to (Z)-N-(2-cyanobutan-2-yl)-3-(2-methoxyphenyl)but-2-enamide has been explored in the context of hydroamidation reactions. A bimetallic catalyst system involving such compounds was found to effectively catalyze the addition of nitrogen nucleophiles to terminal alkynes, forming Z-enamide products with high selectivity. This highlights the potential of these compounds in catalyzing reactions that form bioactive pharmacophores with significant geometric selectivity, crucial for the synthesis of nitrogen-containing organic compounds (Buba, Arndt, & Goossen, 2011).

Propiedades

IUPAC Name |

(Z)-N-(2-cyanobutan-2-yl)-3-(2-methoxyphenyl)but-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c1-5-16(3,11-17)18-15(19)10-12(2)13-8-6-7-9-14(13)20-4/h6-10H,5H2,1-4H3,(H,18,19)/b12-10- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWBVIUFWABWUJC-BENRWUELSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C#N)NC(=O)C=C(C)C1=CC=CC=C1OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)(C#N)NC(=O)/C=C(/C)\C1=CC=CC=C1OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N-(2-cyanobutan-2-yl)-3-(2-methoxyphenyl)but-2-enamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-4-(Dimethylamino)-N-[(2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl]but-2-enamide](/img/structure/B2883300.png)

![4-(Oxetan-3-yloxy)pyrazolo[1,5-a]pyrazine](/img/structure/B2883301.png)

![5-benzoyl-N-(2,4-dimethoxybenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide](/img/structure/B2883310.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2883321.png)

![(4-(1-(4'-Chloro-2-methoxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbonyl)azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone](/img/structure/B2883322.png)